Epoxyagroclavine-1
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Overview
Description
Epoxyagroclavine-1 is a natural product found in Penicillium dierckxii and Penicillium sizovae with data available.
Scientific Research Applications
- Fungal Production of Epoxyagroclavine-1 :
- The Fungus Penicillium citrinum Thom 1910 VKM FW-800 Isolated from Ancient Permafrost Sediments as a Producer of the Ergot Alkaloids Agroclavine-1 and this compound: This study explored the production of this compound by the fungus Penicillium citrinum isolated from ancient Arctic permafrost sediments. It was found that this fungus produces both agroclavine-1 and this compound, rare ergot alkaloids. The production of these alkaloids was observed to be intense during the active growth phase of the fungus (Kozlovskii et al., 2003).
- Biological Activity and Production by Penicillium Fungi :
- New Producers of Biologically Active Compounds—Fungal Strains of the Genus Penicillium Isolated from Permafrost: This research identified Penicillium waksmanii as a producer of Epoxyagroclavine-I. The study screened fungal strains from various extreme environments for their ability to produce biologically active substances, including Epoxyagroclavine-I (Antipova et al., 2011).
- Physiological and Biochemical Characteristics of Fungi of the Genus Penicillium as Producers of Ergot Alkaloids and Quinocitrinins: This study investigated the production of Epoxyagroclavine-I by various Penicillium species and determined the optimal conditions for the biosynthesis of ergot alkaloids, including Epoxyagroclavine-I. The addition of zinc to the medium was found to stimulate the biosynthesis of ergot alkaloids (Kozlovskii et al., 2011).
Properties
CAS No. |
82564-34-9 |
---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(2S,3S,5R,8R)-5,7-dimethyl-4-oxa-7,12-diazapentacyclo[8.6.1.02,8.03,5.013,17]heptadeca-1(17),10,13,15-tetraene |
InChI |
InChI=1S/C16H18N2O/c1-16-8-18(2)12-6-9-7-17-11-5-3-4-10(13(9)11)14(12)15(16)19-16/h3-5,7,12,14-15,17H,6,8H2,1-2H3/t12-,14+,15+,16-/m1/s1 |
InChI Key |
WASFVUNJIDBCHV-SYAUCNOPSA-N |
Isomeric SMILES |
C[C@@]12CN([C@@H]3CC4=CNC5=CC=CC(=C45)[C@@H]3[C@@H]1O2)C |
SMILES |
CC12CN(C3CC4=CNC5=CC=CC(=C45)C3C1O2)C |
Canonical SMILES |
CC12CN(C3CC4=CNC5=CC=CC(=C45)C3C1O2)C |
Synonyms |
epoxyagroclavine-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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